molecular formula C11H11N5 B1482031 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2097964-57-1

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482031
CAS No.: 2097964-57-1
M. Wt: 213.24 g/mol
InChI Key: QYBUKBAQDSYUOB-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research demonstrates the utility of related pyrazole compounds in synthesizing diverse heterocyclic structures. For instance, Al-Matar et al. (2010) described a solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting the efficiency and environmental friendliness of this method (Al-Matar et al., 2010).

  • Optical Properties and X-ray Crystal Structure Analysis : Jiang et al. (2012) synthesized novel derivatives involving a pyrazole moiety and investigated their optical properties and structures via X-ray diffraction. This study contributes to our understanding of the structural and optical characteristics of pyrazole-based compounds (Jiang et al., 2012).

  • Catalyst-Mediated Synthesis : Prabakaran et al. (2012) achieved the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using a catalyst, demonstrating a high-yield and purity method relevant for producing complex pyrazole derivatives (Prabakaran et al., 2012).

  • Antioxidant Activity : El‐Mekabaty (2015) explored the synthesis of heterocycles incorporating the Pyrazolo-[3,4-D]Pyrimidin-4-One moiety, with some compounds showing antioxidant activity comparable to ascorbic acid. This indicates potential therapeutic applications of these compounds (El‐Mekabaty, 2015).

  • Regioselective Synthesis : Kheder et al. (2014) detailed the regioselective synthesis of Pyrazole scaffolds attached to Benzothiazole and Benzimidazole moieties. This research contributes to the targeted and precise synthesis of pyrazole-based compounds (Kheder et al., 2014).

Properties

IUPAC Name

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-9-7-10(15-16(9)6-3-12)11-8-13-4-5-14-11/h4-5,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUKBAQDSYUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

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